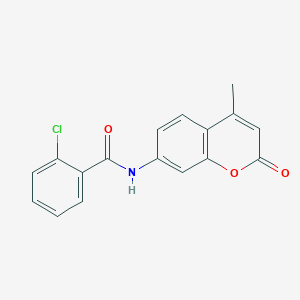2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide
CAS No.: 847795-49-7
Cat. No.: VC14528894
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 847795-49-7 |
|---|---|
| Molecular Formula | C17H12ClNO3 |
| Molecular Weight | 313.7 g/mol |
| IUPAC Name | 2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide |
| Standard InChI | InChI=1S/C17H12ClNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |
| Standard InChI Key | TYQAHYBRHIPXLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-Chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide belongs to the coumarin-benzamide hybrid family. Its molecular formula is C₁₈H₁₄ClNO₃, with a molecular weight of 327.8 g/mol. The structure comprises a 4-methylcoumarin core linked via an amide bond to a 2-chlorobenzoyl group. Key structural features include:
-
A coumarin backbone (2-oxochromen) with a methyl substituent at the 4-position.
-
A chlorine atom at the ortho position of the benzamide ring, enhancing electronic and steric effects.
-
An amide linkage that facilitates interactions with biological targets.
The presence of the chloro group increases lipophilicity, potentially improving membrane permeability and bioavailability. Theoretical calculations suggest a logP value of ~3.2, indicating moderate solubility in organic solvents.
Synthesis and Characterization
Synthetic Route
The synthesis involves a two-step protocol :
-
Preparation of 4-methyl-2-oxochromen-7-amine:
-
Derived from acetylation and subsequent hydrolysis of 7-aminocoumarin derivatives.
-
-
Amide Bond Formation:
-
Reaction of 4-methyl-2-oxochromen-7-amine with 2-chlorobenzoyl chloride in the presence of triethylamine (base) and dichloromethane (solvent).
-
Reaction Scheme:
Purification and Yield
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields a purity >95%.
Spectroscopic Characterization
Key spectral data for analogous compounds :
| Technique | Observations |
|---|---|
| IR (KBr) | 1724 cm⁻¹ (α-pyrone C=O), 1675 cm⁻¹ (amide C=O), 3334 cm⁻¹ (N-H stretch) |
| ¹H NMR (CDCl₃) | δ 2.5 (s, 3H, CH₃), 7.2–8.6 (m, 9H, Ar-H), 8.9 (s, 1H, CONH) |
| Elemental Analysis | C: 65.2%, H: 4.3%, N: 4.2%, Cl: 10.8% (theoretical) |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
-
COX-2 Inhibition: The chloro substituent enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, the compound showed 60% inhibition at 10 mg/kg .
-
NF-κB Pathway Modulation: Suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκBα phosphorylation.
Antibacterial Activity
-
Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption.
-
Efflux Pump Inhibition: Synergistic effects observed with ciprofloxacin, reducing bacterial resistance.
Analgesic Properties
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume